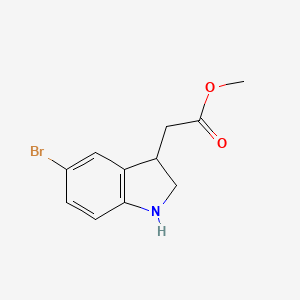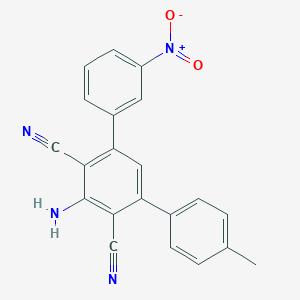
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a methyl ester group at the 2-position of the indole’s 3-yl substituent.
作用机制
Target of Action
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to different biological effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 2,3-dihydro-1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes, which enhance reaction efficiency and product yield. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent indole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the parent indole derivative.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- Methyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate
- Methyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate
- Methyl 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate
Uniqueness
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug design and development .
属性
IUPAC Name |
methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5,7,13H,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZFVCMDBABCND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2993978.png)
![1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one](/img/structure/B2993979.png)
![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)
![N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2993981.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)

![4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2993990.png)
![(2S,6S)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2993993.png)
![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)
![(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B2993995.png)
![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)
